N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group, a methylbutyl group, and a thiazolyl group, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-ethyl-1,3-thiazol-4-yl acetic acid with 1-cyano-3-methylbutylamine under specific conditions. The reaction typically involves the use of coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano and thiazolyl groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of new biological pathways and targets.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, the compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as a nitrile, participating in reactions that form carbon-nitrogen bonds, while the thiazolyl group can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide
Diethyl (1-cyano-3-methylbutyl)malonate
This comprehensive overview highlights the significance of N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide in various scientific and industrial contexts. Its versatile structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-13-16-11(8-18-13)6-12(17)15-10(7-14)5-9(2)3/h8-10H,4-6H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCUVSOCXILEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)NC(CC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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